molecular formula C10H14BrN3 B7584699 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine

5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine

Cat. No.: B7584699
M. Wt: 256.14 g/mol
InChI Key: DNTMUJYAFUKGRC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and biochemistry. This compound is a pyrimidine derivative that possesses a unique structure, making it an interesting subject for research.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation. It may also interact with receptors in the brain, leading to its potential use as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use as an antitumor agent. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine in lab experiments include its unique structure, potential therapeutic applications, and its ability to inhibit tumor growth. However, its limitations include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for research on 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine. These include:
1. Investigating its potential use as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Exploring its potential as a drug candidate for other types of cancers.
4. Investigating its potential use in combination with other drugs to enhance its therapeutic effects.
5. Studying its mechanism of action in more detail to gain a better understanding of how it works in the body.

Synthesis Methods

The synthesis of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyrimidine with sodium hydride in the presence of a solvent such as dimethylformamide. The resulting compound is then reacted with (S)-3-methylpiperidine in the presence of a catalyst to yield the final product.

Scientific Research Applications

The scientific research application of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is vast and includes its potential use as a drug candidate. This compound has been shown to possess antitumor activity and has been investigated as a potential treatment for various types of cancers. Additionally, it has shown promise as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6,8H,2-4,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTMUJYAFUKGRC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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